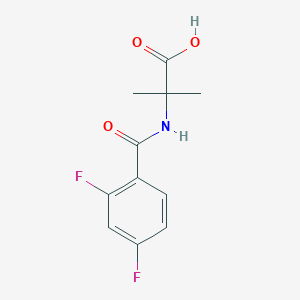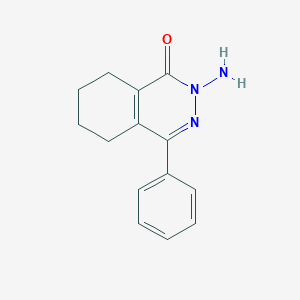
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone is a heterocyclic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phthalazinone core with an amino group and a phenyl substituent, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with phthalic anhydride or its derivatives, followed by the introduction of the phenyl group through various substitution reactions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The amino group and phenyl substituent can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phthalazinone oxides, while reduction can produce dihydrophthalazinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action can provide insights into its therapeutic potential and guide the development of new drugs.
相似化合物的比较
Similar Compounds
Phthalazinone: The parent compound with a similar core structure.
2-amino-4-phenyl-1(2H)-Phthalazinone: A related compound with a different substitution pattern.
5,6,7,8-tetrahydro-1(2H)-Phthalazinone: A derivative with a similar hydrogenation state.
Uniqueness
2-amino-5,6,7,8-tetrahydro-4-phenyl-1(2H)-Phthalazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenyl substituent makes it a versatile compound for various applications.
属性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC 名称 |
2-amino-4-phenyl-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C14H15N3O/c15-17-14(18)12-9-5-4-8-11(12)13(16-17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,15H2 |
InChI 键 |
VJXZEHIWEMUXPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=NN(C2=O)N)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1h-Indole-2-carboxylic acid,1-[[4-[(phenylsulfonyl)amino]phenyl]methyl]-3-(2-thienyl)-](/img/structure/B8483804.png)
![tert-butyl 3-(hydroxymethyl)-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8483818.png)
![N-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8483826.png)
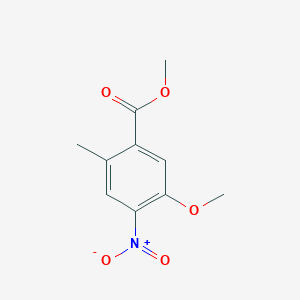
![6-chloro-4-[[5-(2-hydroxypropan-2-yl)-1-methylpyrazol-3-yl]amino]-2-methylpyridazin-3-one](/img/structure/B8483841.png)
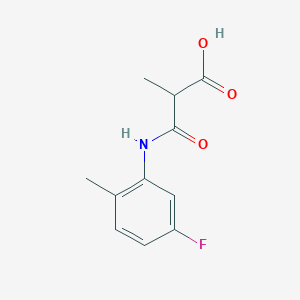
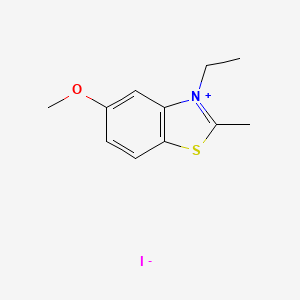
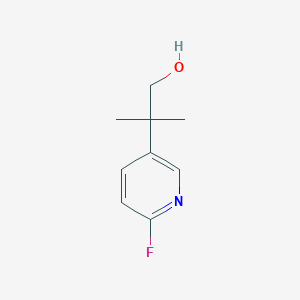
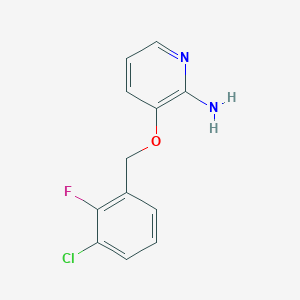
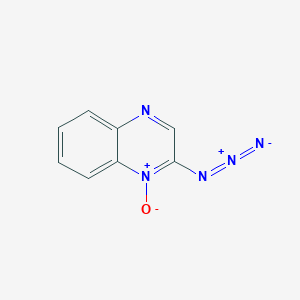
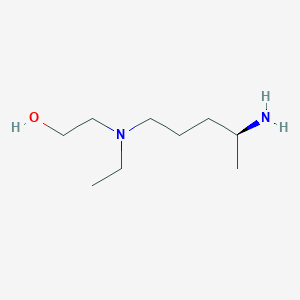
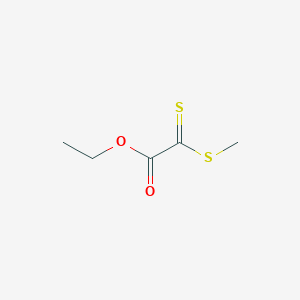
![2-[3-(Dimethylamino)propyl]piperidine](/img/structure/B8483898.png)
